S-苄基-D-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

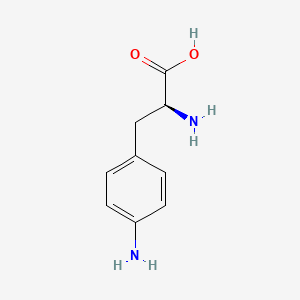

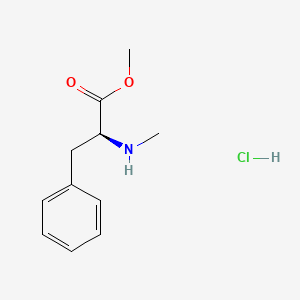

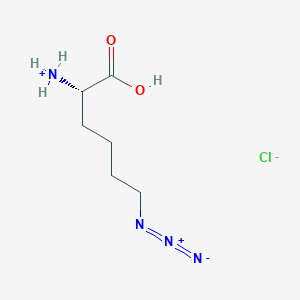

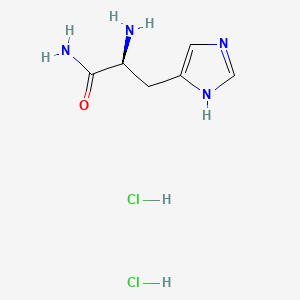

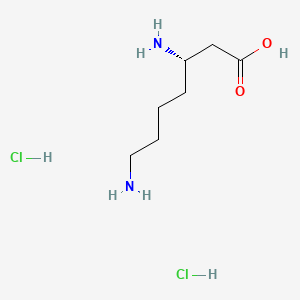

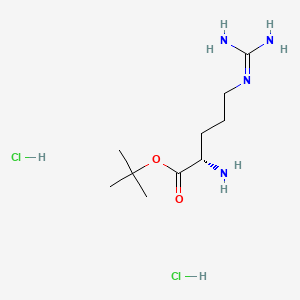

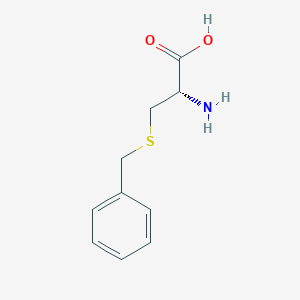

(S)-2-氨基-3-(苄基硫)丙酸是一种有机化合物,属于氨基酸类。其特征在于中心碳原子上连接着一个氨基、一个羧基和一个苄基硫基。

科学研究应用

(S)-2-氨基-3-(苄基硫)丙酸在科学研究中有多种应用:

化学: 用作合成更复杂分子的构建模块,以及配位化学中的配体.

生物学: 研究其在酶抑制中的潜在作用,以及作为探针研究蛋白质-配体相互作用.

作用机理

(S)-2-氨基-3-(苄基硫)丙酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以通过与酶的活性位点结合并阻断底物进入,从而作为某些酶的抑制剂。此外,它还可以通过与参与细胞过程的受体或其他蛋白质相互作用来调节信号通路。 苄基硫基在这些相互作用中起着至关重要的作用,有助于提高化合物的结合亲和力和特异性 .

作用机制

Target of Action

S-benzyl-D-cysteine is a sulfur-containing amino acid derivative .

Mode of Action

It’s known that cysteine derivatives can interact with various targets in the body, leading to a wide range of biological activities . For instance, S-allyl-L-cysteine, a similar compound, has been shown to exert significant protective effects against endoplasmic reticulum stress-induced neurotoxicity .

Biochemical Pathways

Cysteine is the first product of sulfate assimilation in plants and is a proteinogenic amino acid and a source of reduced sulfur for plant metabolism . Cysteine synthesis is the convergence point of the three major pathways of primary metabolism: carbon, nitrate, and sulfate assimilation . S-benzyl-D-cysteine, as a cysteine derivative, may be involved in these pathways.

Pharmacokinetics

It’s known that cysteine derivatives can be metabolized in the body, and their metabolism can be influenced by various factors .

Result of Action

Cysteine derivatives are known to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of S-benzyl-D-cysteine can be influenced by various environmental factors. For instance, the presence of oxygen and NADPH can convert S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide . More research is needed to fully understand how different environmental factors influence the action of S-benzyl-D-cysteine.

生化分析

Biochemical Properties

S-benzyl-D-cysteine plays a significant role in biochemical reactions. It is involved in the synthesis of glycyrrhizic acid conjugates, which have shown potent antiviral activity . The compound interacts with various enzymes and proteins during these reactions .

Cellular Effects

The effects of S-benzyl-D-cysteine on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, S-benzyl-D-cysteine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of S-benzyl-D-cysteine can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of S-benzyl-D-cysteine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

S-benzyl-D-cysteine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, S-benzyl-D-cysteine is transported and distributed through various mechanisms. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of S-benzyl-D-cysteine can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

合成路线和反应条件

(S)-2-氨基-3-(苄基硫)丙酸的合成可以通过多种方法实现。一种常见的方法是利用合适的苄基硫化合物与氨基酸衍生物进行亲核取代反应。例如,苄基硫醇与氨基酸酯在碱的存在下反应,可以得到所需产物。 反应条件通常包括使用乙醇或甲醇等溶剂以及氢氧化钠或碳酸钾等碱 .

工业生产方法

(S)-2-氨基-3-(苄基硫)丙酸的工业生产可能涉及更有效、可扩展的方法。一种方法是使用生物催化,其中使用酶在温和条件下催化反应。这种方法具有高选择性和减少环境影响的优点。 另一种方法是使用连续流动反应器,可以更好地控制反应参数并提高生产效率 .

化学反应分析

反应类型

(S)-2-氨基-3-(苄基硫)丙酸会发生各种化学反应,包括:

常用试剂和条件

氧化: 过氧化氢,间氯过氧苯甲酸;条件室温,水性或有机溶剂.

还原: 氢化铝锂;条件无水溶剂,低温.

取代: 酰氯,酸酐;条件有机溶剂,温和加热.

主要产物

相似化合物的比较

类似化合物

(S)-2-氨基-3-(苯硫)丙酸: 结构类似,但具有苯硫基而不是苄基硫基.

(S)-2-氨基-3-(甲基硫)丙酸: 含有甲基硫基而不是苄基硫基.

独特性

(S)-2-氨基-3-(苄基硫)丙酸由于苄基硫基的存在而具有独特性,这赋予了它独特的化学和生物学性质。 该基团增强了化合物的亲脂性和与蛋白质疏水区域相互作用的能力,使其成为生化研究和药物开发中宝贵的工具 .

属性

IUPAC Name |

(2S)-2-amino-3-benzylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

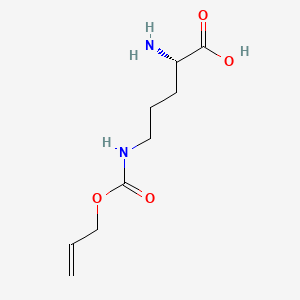

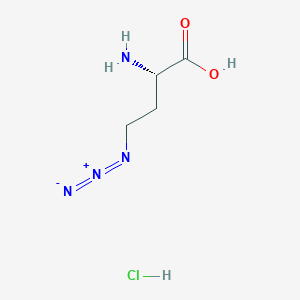

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?

A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].

Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?

A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from S-benzyl-D-cysteine via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。